Cas no 18386-63-5 (spiro3.4octane-2-carboxylic acid)

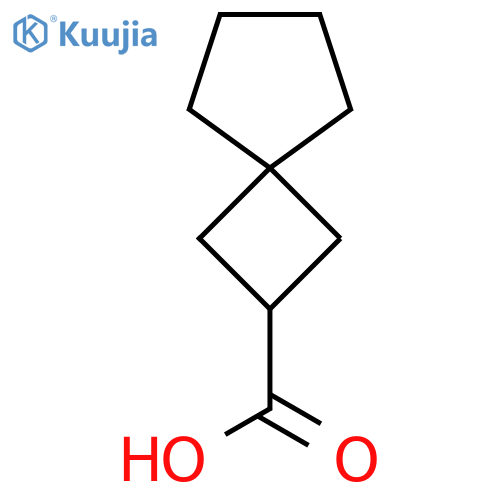

18386-63-5 structure

商品名:spiro3.4octane-2-carboxylic acid

spiro3.4octane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- spiro[3.4]octane-2-carboxylic acid

- NE50709

- EN300-125830

- AKOS014334755

- MFCD21120399

- Z1258536559

- AS-32870

- SCHEMBL25287945

- 18386-63-5

- CS-0141589

- spiro[3.4]octane-2-carboxylicacid

- spiro3.4octane-2-carboxylic acid

-

- MDL: MFCD21120399

- インチ: 1S/C9H14O2/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)

- InChIKey: FEWWZRASPPGKAN-UHFFFAOYSA-N

- ほほえんだ: OC(C1CC2(CCCC2)C1)=O

計算された属性

- せいみつぶんしりょう: 154.099379685 g/mol

- どういたいしつりょう: 154.099379685 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 154.21

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 274.3±8.0 °C at 760 mmHg

- フラッシュポイント: 127.1±13.1 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

spiro3.4octane-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

spiro3.4octane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125830-1.0g |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 1.0g |

$1243.0 | 2023-07-09 | |

| TRC | S699660-2.5mg |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB489597-500 mg |

Spiro[3.4]octane-2-carboxylic acid; . |

18386-63-5 | 500MG |

€1,454.50 | 2022-03-01 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1313-5g |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 5g |

$2950 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881091-5mg |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 5mg |

¥773.10 | 2022-08-31 | |

| Chemenu | CM212402-1g |

Spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 1g |

$1346 | 2022-09-01 | |

| Enamine | EN300-125830-0.05g |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 0.05g |

$289.0 | 2023-07-09 | |

| Enamine | EN300-125830-5.0g |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 5.0g |

$3604.0 | 2023-07-09 | |

| Enamine | EN300-125830-2500mg |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95.0% | 2500mg |

$2434.0 | 2023-10-02 | |

| 1PlusChem | 1P01A4ZV-100mg |

spiro[3.4]octane-2-carboxylic acid |

18386-63-5 | 95% | 100mg |

$589.00 | 2025-03-04 |

spiro3.4octane-2-carboxylic acid 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

18386-63-5 (spiro3.4octane-2-carboxylic acid) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18386-63-5)spiro3.4octane-2-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):561.0/1094.0